Drim-7-ene-11,12-diol acetonide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of drimane derivatives often involves multiple steps starting from simpler drimane compounds. For instance, drim-7-en-11-ol has been dihydroxylated to produce driman-7α,8α,11-triol, which could serve as a precursor to compounds like drim-7-ene-11,12-diol acetonide through subsequent reactions involving protection and functional group transformation (Vlad et al., 2010). Additionally, synthesis routes may involve oxidation, bromination, and hydroxylation steps to introduce or modify functional groups on the drimane skeleton (Kuchkova et al., 2009).

Molecular Structure Analysis

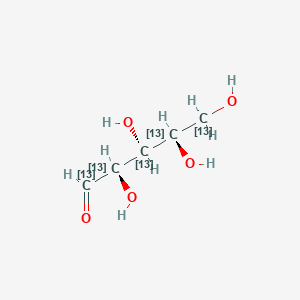

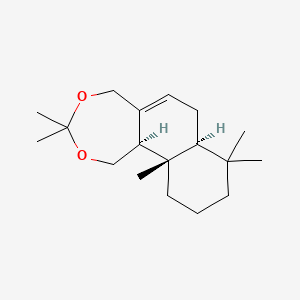

The molecular structure of drim-7-ene-11,12-diol acetonide is characterized by its drimane backbone with specific functional groups, such as hydroxyl and acetonide groups, at designated positions. The structure analysis may involve spectroscopic methods like NMR and IR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the compound.

Chemical Reactions and Properties

Drimane derivatives undergo various chemical reactions, including asymmetric dihydroxylation, which can produce diastereomerically pure compounds. Such reactions are crucial for synthesizing novel compounds with potential biological activities (Vlad et al., 2010). The chemical properties of these compounds, such as reactivity and stability, are influenced by their functional groups and molecular structure.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Routes : Drim-7-ene-11,12-diol acetonide is synthesized from drim-8(9)-en-7-one, serving as a key intermediate in producing biologically active drimanic sesquiterpenoids (Vlad et al., 1990). Additionally, drimanic compounds like driman-7α,8α,11-triol have been synthesized from drim-7-en-11-ol, indicating the versatility of drimanic compounds in chemical synthesis (Vlad et al., 2010).

Oxidation Studies : Studies on the oxidation of drimenol, a related compound, show the formation of drim-7-ene-9α, 11-diol and drim-7-ene-11,12-diol as major products, highlighting the reactivity of these compounds in chemical transformations (Kuchkova et al., 2004).

Polyfunctional Drimanes : A series of new polyfunctional drimanic compounds, suitable for the preparation of natural drimane-type compounds, have been synthesized from drim-7,9(11)-diene and drim-8-en-7-one. Some of these compounds showed promising antimicrobial and antifungal activities (Ciocarlan et al., 2013).

Biological Applications

Antifungal Properties : Drimanic sesquiterpenoids, closely related to drim-7-ene-11,12-diol acetonide, have been isolated from fungi and have demonstrated cytotoxicities against various human cancer cell lines. This suggests potential applications in developing antifungal and anticancer agents (Ding et al., 2017).

Marine-Derived Fungus Compounds : Drimane sesquiterpenoids extracted from marine-derived fungi showed antifungal activity. This highlights the potential of drimanic compounds, including drim-7-ene-11,12-diol acetonide, in pharmaceutical applications, particularly in antifungal therapies (Cao et al., 2017).

Safety and Hazards

特性

IUPAC Name |

(7aS,11aS,11bR)-3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3/t14-,15-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTSZASHZJQOCB-RLFYNMQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC(OC3)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drim-7-ene-11,12-diol acetonide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。